molecular formula C15H22O3 B13815160 (Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid

(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid

Cat. No.: B13815160
M. Wt: 250.33 g/mol
InChI Key: LHSNXDDJSAHAFU-CGCCGABNSA-N
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Description

Hydroxyvalerenic acid is a sesquiterpenoid compound found in the roots of the valerian plant (Valeriana officinalis). It is one of the primary active constituents responsible for the sedative and anxiolytic effects of valerian root extracts. This compound is often studied for its potential therapeutic applications, particularly in the treatment of insomnia and anxiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyvalerenic acid can be synthesized through various chemical reactions involving valerian root extracts. One common method involves the extraction of valerian root using hydroalcoholic mixtures, followed by chromatographic separation to isolate hydroxyvalerenic acid. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed to purify the compound .

Industrial Production Methods

In industrial settings, hydroxyvalerenic acid is typically extracted from valerian root using supercritical fluid extraction (SFE) with carbon dioxide. This method offers advantages such as higher yield and faster extraction times compared to traditional methods like percolation with ethanol . The extracted compound is then purified using chromatographic techniques to ensure high purity and concentration.

Chemical Reactions Analysis

Types of Reactions

Hydroxyvalerenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of hydroxyvalerenic acid, such as acetoxyvalerenic acid and valerenic acid. These derivatives are often studied for their enhanced pharmacological activities .

Scientific Research Applications

Mechanism of Action

Hydroxyvalerenic acid exerts its effects primarily by modulating the GABA-A receptors in the brain. This modulation enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound binds to specific sites on the GABA-A receptor complex, altering its conformation and increasing its affinity for GABA .

Comparison with Similar Compounds

Hydroxyvalerenic acid is often compared with other valerenic acid derivatives, such as:

Hydroxyvalerenic acid is unique due to its specific binding affinity to GABA-A receptors and its distinct pharmacokinetic profile, making it a valuable compound for therapeutic applications.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid

InChI

InChI=1S/C15H22O3/c1-8-4-5-11(6-9(2)15(17)18)14-10(3)13(16)7-12(8)14/h6,8,11-13,16H,4-5,7H2,1-3H3,(H,17,18)/b9-6-/t8-,11-,12-,13?/m0/s1

InChI Key

LHSNXDDJSAHAFU-CGCCGABNSA-N

Isomeric SMILES

C[C@H]1CC[C@H](C2=C(C(C[C@@H]12)O)C)/C=C(/C)\C(=O)O

Canonical SMILES

CC1CCC(C2=C(C(CC12)O)C)C=C(C)C(=O)O

Origin of Product

United States

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